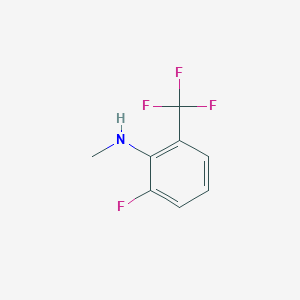

2-fluoro-N-methyl-6-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methyl-6-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOOFGWLYNESAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro N Methyl 6 Trifluoromethyl Aniline and Analogues

Strategies for Aromatic Fluoro- and Trifluoromethylation

The introduction of fluorine and trifluoromethyl (CF3) moieties into organic molecules is a cornerstone of medicinal chemistry and materials science, owing to the unique properties these groups impart. wikipedia.orgthieme-connect.com The synthesis of fluorinated and trifluoromethylated anilines can be approached through various strategies that install these groups onto the aromatic core. These methods are generally classified based on the nature of the key reagent, falling into electrophilic, nucleophilic, and radical-mediated pathways.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the reaction of a nucleophilic aromatic ring with a reagent that acts as a source of an electrophilic trifluoromethyl species ("CF3+"). researchgate.net While the free CF3+ cation is considered extremely difficult to generate, a range of stable and effective reagents have been developed that transfer a CF3 group to nucleophiles under mild conditions. wikipedia.orgbeilstein-journals.org

Pioneering work by Yagupolskii and co-workers in 1984 introduced diaryl(trifluoromethyl)sulfonium salts as the first effective electrophilic trifluoromethylating agents. beilstein-journals.org Since then, the field has expanded significantly with the development of more user-friendly and versatile reagents. Among the most widely used are the hypervalent iodine(III)-CF3 compounds, often referred to as Togni reagents, and the chalcogenium salts developed by Umemoto and co-workers. wikipedia.orgbeilstein-journals.org These reagents have demonstrated broad utility in the trifluoromethylation of diverse nucleophiles, including anilines, phenols, thiols, and electron-rich arenes. wikipedia.orgbeilstein-journals.orgacs.org For instance, the trifluoromethylation of aniline (B41778) with S-(trifluoromethyl)diphenylsulfonium triflate was found to produce a mixture of 2-trifluoromethylaniline and 4-trifluoromethylaniline. acs.org The reactivity of these reagents can often be tuned by modifying their chemical structure. acs.org

More recently, photoredox catalysis has been employed to facilitate the trifluoromethylation of C-H bonds in anilines using Togni's reagent under mild, visible-light-induced conditions at room temperature. acs.org This approach offers an economical and powerful route to trifluoromethylated anilines. acs.org

| Reagent Class | Example Reagent | Structure/Formula | Typical Substrates |

| Sulfonium Salts | Yagupolskii's Reagent | Ar₂S⁺CF₃ SbF₆⁻ | Thiophenolates, electron-rich arenes beilstein-journals.org |

| Thiophenium Salts | Umemoto's Reagent | S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate | β-keto esters, anilines, pyrroles wikipedia.orgbeilstein-journals.org |

| Hypervalent Iodine | Togni's Reagent II | 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Anilines, thiols, alcohols, unactivated olefins wikipedia.orgnih.gov |

| Sulfoximinium Salts | Shibata's Reagent | Trifluoromethylsulfoximine salts | Carbon-centered nucleophiles researchgate.netbeilstein-journals.org |

Nucleophilic Fluorination and Trifluoromethylation Pathways

Nucleophilic approaches involve the reaction of an aryl electrophile (typically an aryl halide or sulfonate) with a nucleophilic source of fluoride (B91410) ("F-") or trifluoromethylide ("CF3-"). Nucleophilic aromatic substitution (SNAr) is a common pathway for introducing fluorine, particularly when the aromatic ring is activated by electron-withdrawing groups.

For nucleophilic trifluoromethylation, the direct use of the CF3 anion is challenging due to its transient nature. wikipedia.org However, reagents have been developed that serve as effective CF3- synthons. The most prominent of these is trifluoromethyltrimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent. wikipedia.org This stable and commercially available liquid requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to generate the active trifluoromethylating species. wikipedia.orgsemanticscholar.org This method is widely used for the trifluoromethylation of carbonyl compounds but has also been adapted for the trifluoromethylation of aryl halides. wikipedia.orgsemanticscholar.org The general route involves the reaction of an aryl halide with the activated TMSCF3, often in the presence of a transition metal catalyst. Other sources for nucleophilic trifluoromethylation include derivatives of trifluoroacetic acid and trifluoroacetophenone. semanticscholar.org

| Reagent/Method | Description | Activator/Catalyst | Typical Substrates |

| TMSCF₃ (Ruppert-Prakash) | A stable liquid precursor that delivers a nucleophilic CF₃ group. wikipedia.org | Fluoride sources (e.g., TBAF, CsF). wikipedia.orgsemanticscholar.org | Carbonyl compounds, aryl halides. wikipedia.org |

| Fluoroform (HCF₃) | An environmentally benign gas that can be deprotonated to form a CF₃ anion. organic-chemistry.org | Strong bases (e.g., t-BuOK) in DMF. organic-chemistry.org | Carbonyl compounds. organic-chemistry.org |

| Trifluoroacetate salts | Can undergo decarboxylation to generate a CF₃ anion, often facilitated by a metal. | Copper salts. | Aryl halides. |

| PhSO₂CF₃ | A solid reagent that can release a CF₃ anion upon activation. nih.gov | Not specified. | Not specified. |

Radical-Mediated Trifluoromethylation and Trifluoromethoxylation Processes

Radical-mediated reactions provide a powerful and often complementary strategy for C-H functionalization, allowing for the direct introduction of CF3 groups without pre-functionalized substrates like aryl halides. researchgate.net These methods involve the generation of a trifluoromethyl radical (CF3•), which is highly reactive and electrophilic. wikipedia.org

A variety of reagents can serve as sources for the CF3 radical, including trifluoroiodomethane (CF3I), bromotrifluoromethane (B1217167) (CF3Br), and sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent). wikipedia.orgresearchgate.net The radical can be generated through thermal methods, photochemical irradiation, or, more recently, via photoredox catalysis. wikipedia.orgprinceton.edu Visible-light photoredox catalysis, in particular, has emerged as a mild and efficient method for generating CF3 radicals from stable precursors at room temperature. princeton.edu This strategy has been successfully applied to the direct trifluoromethylation of a broad range of arenes and heteroarenes, including aniline derivatives, demonstrating tolerance for various functional groups. princeton.edu

The related process of trifluoromethoxylation introduces the OCF3 group, which is highly valued in drug design. nih.govnih.gov The synthesis of ortho-trifluoromethoxylated aniline derivatives has been achieved using Togni's reagent II in a two-step protocol. nih.govnih.gov This involves an initial reaction to form an N-(trifluoromethoxy)acetamido intermediate, followed by thermal rearrangement to install the OCF3 group at the ortho position. nih.gov

| Initiation Method | Radical Source | Reaction Type | Example Substrates |

| Photochemical/Thermal | CF₃I, CF₃Br wikipedia.org | Aromatic Substitution | Arenes, ethylene (B1197577) wikipedia.org |

| Redox Initiation | CF₃SO₂Na with an oxidant (e.g., tBuOOH) wikipedia.org | Aromatic Substitution | Arenes |

| Photoredox Catalysis | CF₃SO₂Cl (Triflyl chloride) with a photocatalyst princeton.edu | C-H Functionalization | Unactivated arenes, heteroarenes, anilines princeton.edu |

| Photoredox Catalysis | Togni's Reagent with a photocatalyst acs.org | C-H Functionalization | Free anilines acs.org |

Amination and N-Alkylation Protocols for Substituted Aniline Scaffolds

Once the aromatic ring is appropriately substituted with fluoro- and trifluoromethyl groups, the next strategic steps involve the introduction of the nitrogen functionality to form the aniline core, followed by N-alkylation to install the methyl group.

Copper-Catalyzed Amination Routes to Trifluoromethylanilines

The formation of a carbon-nitrogen bond to create an aniline is a fundamental transformation in organic synthesis. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, copper-catalyzed methods, often referred to as Ullmann condensations or Ullmann-type reactions, are also widely employed. wikipedia.orgorganic-chemistry.org The traditional Ullmann condensation requires harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgthermofisher.com

Modern advancements have led to the development of milder, more efficient catalytic systems. These improved methods often use soluble copper(I) or copper(II) salts in combination with ligands, such as diamines or acetylacetonates, which facilitate the reaction at lower temperatures. wikipedia.org This reaction involves the coupling of an aryl halide with an amine source, such as ammonia (B1221849) or an amide surrogate. beilstein-journals.org A notable example is the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) from 1-iodo-2,4,6-tris(trifluoromethyl)benzene. researchgate.net This transformation was achieved using a copper-catalyzed system with sodium azide (B81097) as the amine source, followed by in-situ reduction, demonstrating the utility of this method for highly fluorinated, sterically hindered substrates. researchgate.net

| Aryl Halide Substrate | Amine Source | Copper Catalyst System | Solvent | Temperature | Yield |

| 1-iodo-2,4,6-tris(trifluoromethyl)benzene | Sodium Azide (NaN₃) | Cu₂O, L-proline | DMSO | 80 °C | 55% researchgate.net |

| 4-chloronitrobenzene | Phenol (C-O coupling) | Copper metal | Not specified | High | Not specified wikipedia.org |

| Aryl Halide (general) | Amine | Soluble Cu(I) salts with diamine ligands | DMF, NMP | Lower than traditional | Varies wikipedia.org |

Direct N-Methylation Techniques for Anilines

The final step in constructing the target molecule involves the methylation of the primary aniline nitrogen to form the N-methylaniline. A classic and robust method for this transformation is the Eschweiler-Clarke reaction. wikipedia.org This one-pot procedure utilizes excess formic acid and formaldehyde (B43269) to convert a primary or secondary amine into the corresponding tertiary amine. jk-sci.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide as the only byproduct. wikipedia.orgyoutube.com A key advantage of the Eschweiler-Clarke reaction is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnrochemistry.com

In addition to this classic method, modern catalytic approaches have been developed for the N-methylation of anilines. These "green" methods often use methanol (B129727) as an inexpensive and low-toxicity C1 source. acs.orgrsc.org The reactions are typically catalyzed by transition metal complexes, with ruthenium and iridium catalysts showing high efficiency. acs.orgrsc.org These catalytic systems operate via a hydrogen autotransfer mechanism and can achieve selective mono-N-methylation under relatively mild conditions. rsc.org For instance, various substituted anilines have been successfully methylated using methanol at 60 °C with a cyclometalated ruthenium complex and a simple base like NaOH. rsc.org

| Method | Methylating Agent | Reductant/Catalyst | Key Features |

| Eschweiler-Clarke Reaction | Formaldehyde (CH₂O) | Formic Acid (HCOOH) | One-pot reaction; avoids over-alkylation to quaternary salts. wikipedia.orgjk-sci.com |

| Catalytic N-Methylation | Methanol (CH₃OH) | Iridium(I) or Ruthenium(II) complexes | Uses an inexpensive, low-toxicity C1 source; proceeds via hydrogen autotransfer. acs.orgrsc.org |

| Using Dialkyl Carbonates | Dimethyl Carbonate | Y Faujasite Zeolite | General procedure for mono-N-alkylation. unive.it |

Multi-Step Conversions involving Nitro Precursors

A common and effective strategy for the synthesis of fluorinated anilines, including analogues of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline, involves the chemical reduction of a nitro group on a substituted aromatic ring. This transformation is typically the final key step in a multi-step sequence, following the introduction of the desired fluorine and trifluoromethyl substituents.

The synthesis often begins with a suitably substituted benzotrifluoride (B45747), which undergoes nitration to introduce a nitro group at a specific position on the aromatic ring. This nitro-substituted intermediate is then subjected to reduction to yield the corresponding aniline. For instance, a process for making nitro-substituted benzotrifluoride compounds can result in a 2-nitro isomer, which is then reduced to form the corresponding aniline precursor. google.com This aniline can be a valuable precursor for various chemical products. google.com The reduction of the nitro group is commonly achieved through catalytic hydrogenation. google.com

A typical reaction sequence is exemplified by the synthesis of 2-bromo-5-fluorobenzotrifluoride, which involves the nitration of m-fluorobenzotrifluoride, followed by the reduction of the resulting 5-fluoro-2-nitrobenzotrifluoride. google.com The reduction step is effectively carried out using a Raney nickel catalyst in a hydrogenation system to produce 5-fluoro-2-aminobenzotrifluoride. google.com This aniline derivative is then further functionalized. google.com

The general scheme for this conversion can be summarized as follows:

Nitration: Introduction of a nitro group onto a fluorinated benzotrifluoride ring.

Reduction: Conversion of the nitro group to an amine (aniline) using reducing agents or catalytic hydrogenation.

N-alkylation (if required): Introduction of a methyl group onto the nitrogen atom of the aniline to yield the N-methylated final product.

Various catalysts and reaction conditions can be employed for the reduction of the nitro group, with the choice depending on the specific substrate and desired selectivity.

Synthesis of Precursors and Intermediates

The successful synthesis of this compound and its analogues is highly dependent on the efficient preparation of key precursors and intermediates. These intermediates are typically substituted benzotrifluorides that are strategically functionalized to facilitate the final steps of the synthesis.

Derivatization of Benzotrifluorides

Benzotrifluoride and its derivatives are versatile starting materials that can be functionalized through various aromatic substitution reactions. chemimpex.com Nitration is a particularly important derivatization method for creating precursors for aniline synthesis.

The nitration of alkyl-substituted benzotrifluoride compounds with nitric acid at low temperatures can lead to the formation of a significant amount of the 2-nitro isomer. google.com The reaction temperature is a critical parameter, with temperatures ranging from approximately -40°C to 10°C being preferable to maximize the yield of the desired isomer. google.com The separation of the resulting nitro isomers, such as the 2-nitro, 4-nitro, and 6-nitro isomers, can be accomplished through methods like fractional distillation. google.com

Another example of benzotrifluoride derivatization is the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to produce 5-fluoro-2-nitrobenzotrifluoride. google.com This reaction provides a key intermediate for the synthesis of more complex fluorinated molecules. google.com

The following table summarizes typical conditions for the nitration of benzotrifluoride derivatives:

| Starting Material | Nitrating Agent | Temperature | Product | Reference |

| Alkyl-substituted benzotrifluoride | Nitric acid | -20°C to 10°C | 2-nitro isomer | google.com |

| m-fluorobenzotrifluoride | Nitric acid/Sulfuric acid | Not specified | 5-fluoro-2-nitrobenzotrifluoride | google.com |

Introduction of Fluorine and Trifluoromethyl Groups onto Aromatic Rings

The incorporation of fluorine and trifluoromethyl (CF3) groups into aromatic rings is a fundamental aspect of synthesizing the target compound and its analogues. Modern catalytic methods have significantly advanced the efficiency and selectivity of these transformations. nih.govnih.gov

The introduction of a trifluoromethyl group can be achieved through various methods. One industrial approach involves the reaction of a benzotrichloride (B165768) derivative with hydrogen fluoride in the gaseous phase in the presence of a catalyst like aluminum fluoride. googleapis.comgoogle.com This process efficiently converts a trichloromethyl group into a trifluoromethyl group.

Catalytic aromatic trifluoromethylation has emerged as a powerful tool. longdom.orgconferenceseries.com For instance, trifluoroacetaldehyde (B10831) hemiaminal derivatives can be used as a source of the trifluoromethyl anion in cross-coupling reactions to introduce the CF3 group onto an aromatic ring. longdom.orgconferenceseries.com

The introduction of fluorine onto an aromatic ring can be more challenging. nih.gov However, recent advances in catalysis have made the formation of carbon-fluorine bonds more accessible. nih.govnih.gov Transition metal catalysis plays a crucial role in both nucleophilic and electrophilic fluorination reactions. nih.gov For example, chlorobenzotrifluorides can be converted to fluorinated benzotrifluorides by replacing chlorine atoms with fluorine, often using reagents like potassium fluoride. google.com The reactivity of the chlorine atoms depends on their position relative to the trifluoromethyl group. google.com

The development of new catalysts and reagents continues to expand the scope and practicality of fluorination and trifluoromethylation reactions, enabling the synthesis of a wide array of complex fluorinated molecules. acs.org

Reactivity Profiles and Reaction Mechanisms of Fluorinated N Methylanilines

Influence of Fluoro and Trifluoromethyl Groups on Aromatic Reactivity

The N-methylamino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, in 2-fluoro-N-methyl-6-(trifluoromethyl)aniline, this activating influence is significantly modulated by the strong electronic and steric effects of the substituents at the two ortho positions.

The rate and orientation of electrophilic aromatic substitution are governed by the electron density of the aromatic ring. Electron-donating groups (EDGs) increase the electron density, activating the ring and accelerating the reaction, while electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing the reaction. taylorfrancis.com

In this compound, three distinct electronic effects are at play:

N-Methylamino Group (-NHCH₃): This group is strongly activating. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, significantly increasing the electron density at the ortho and para positions. wikipedia.org This makes the ring more nucleophilic and susceptible to attack by electrophiles. lkouniv.ac.in

Trifluoromethyl Group (-CF₃): This group is one of the strongest electron-withdrawing groups. mdpi.com The high electronegativity of the three fluorine atoms creates a strong inductive pull of electron density from the ring. vanderbilt.edu Unlike the fluoro group, it has no lone pairs to donate and thus deactivates the ring purely through a powerful inductive effect, acting as a strong meta-director. vanderbilt.edu

The combination of a powerful deactivating group (-CF₃) and a moderately deactivating group (-F) counteracts the activating nature of the N-methylamino group. Consequently, the aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution compared to N-methylaniline itself.

With the two ortho positions occupied, the regioselectivity of any potential electrophilic aromatic substitution is heavily influenced by steric hindrance. The fluoro group is relatively small, but the trifluoromethyl group is considerably bulkier. mdpi.com These two groups, flanking the N-methylamino group, create a sterically congested environment.

This steric crowding has two major consequences:

It hinders the approach of an electrophile to the ortho positions (positions 3 and 5), even if they were electronically favorable.

It reinforces the directing effect towards the para position (position 4), which is sterically unhindered.

Therefore, despite the deactivation of the ring, any successful electrophilic aromatic substitution is overwhelmingly expected to occur at the position para to the N-methylamino group. The combined directing effects of the substituents point towards this outcome: the N-methylamino and fluoro groups direct para, and while the trifluoromethyl group directs meta (to positions 3 and 5), this is electronically disfavored by the other groups and sterically blocked.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 2-Fluoro-N-methyl-4-nitro-6-(trifluoromethyl)aniline |

| Halogenation | Br⁺ / Cl⁺ | 4-Bromo/Chloro-2-fluoro-N-methyl-6-(trifluoromethyl)aniline |

| Sulfonation | SO₃ | 3-Fluoro-5-(trifluoromethyl)-4-(methylamino)benzenesulfonic acid |

Mechanistic Investigations of Transformations Involving Fluorinated Anilines

The reactivity of fluorinated anilines, such as this compound, is a subject of significant academic and industrial interest. The presence of fluorine and trifluoromethyl groups on the aniline (B41778) scaffold profoundly influences the electron density of the aromatic ring and the reactivity of the amine functionality. This section delves into the mechanistic details of several key transformations involving fluorinated anilines, drawing upon studies of analogous systems to elucidate the probable reaction pathways.

Studies on N–O Bond Cleavage in Trifluoromethoxylation

The introduction of a trifluoromethoxy (OCF) group into an aromatic ring can dramatically alter a molecule's physicochemical properties. One method to achieve this involves the rearrangement of N-(trifluoromethoxy)aminoarenes. Mechanistic studies on related N-(hetero)aryl-N-hydroxylamine derivatives provide critical insights into this process. The transformation is believed to proceed through a two-stage mechanism: an initial O-trifluoromethylation followed by a migration of the OCF group to the aromatic ring.

The key step, the OCF migration, is proposed to occur via a heterolytic cleavage of the N–OCF bond. nih.gov This cleavage results in the formation of a short-lived, caged ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov The subsequent rapid recombination of this ion pair leads to the formation of an intermediate, which then undergoes tautomerization to restore aromaticity and yield the final ortho-trifluoromethoxylated aniline product. nih.gov

Experimental evidence, including the trapping of side products resulting from intramolecular reactions of the nitrenium ion, supports the transient nature of these intermediates. nih.gov Computational studies further corroborate the favorability of this ion-pair reaction pathway for the OCF migration. nih.gov For a substrate like this compound, this rearrangement would be expected to selectively functionalize the ortho-positions, guided by the electronic effects of the substituents.

Table 1: Proposed Mechanistic Steps in OCF Migration

| Step | Description | Intermediates |

|---|---|---|

| 1 | Thermal Induction | N-(trifluoromethoxy)aminoarene |

| 2 | Heterolytic N-O Bond Cleavage | Caged ion pair (Nitrenium ion and Trifluoromethoxide) |

| 3 | Recombination | Non-aromatic intermediate |

Insights into Domino Rearrangement Processes

Domino reactions, where a single event triggers a cascade of subsequent transformations, offer an efficient route to complex molecular architectures. In the context of substituted anilines, domino rearrangements can lead to significant structural modifications. Theoretical studies on the copper-catalyzed domino rearrangement of 2-methyl-N-methoxyaniline have illuminated a potential pathway that could be analogous for other substituted N-alkoxyanilines.

While direct experimental data for this compound is not available, the principles derived from analogous systems suggest that it could potentially undergo similar domino rearrangements under appropriate catalytic conditions, leading to novel fluorinated aniline isomers.

Catalytic Transformations (e.g., Metal-Mediated Couplings)

Metal-mediated cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For fluorinated anilines, these transformations can be leveraged to synthesize a variety of complex heterocyclic structures. Rhodium-catalyzed C-H activation and annulation reactions of N-protected anilines with coupling partners like alkynes or ylides have been shown to be an effective strategy for synthesizing functionalized indolines.

A plausible mechanism for such a transformation involving a derivative of this compound would likely initiate with the coordination of a directing group on the aniline nitrogen to the rhodium(III) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where an ortho C-H bond is activated to form a six-membered rhodacycle intermediate. This cyclometalation step is often reversible.

The subsequent steps involve the coordination and insertion of the coupling partner (e.g., an alkyne or ylide) into the rhodium-carbon bond. This is followed by tautomerization and an intramolecular nucleophilic addition, leading to the formation of the indoline (B122111) ring. The final step is the regeneration of the active rhodium(III) catalyst, completing the catalytic cycle. The specific directing group employed on the aniline nitrogen plays a crucial role in both the efficiency and regioselectivity of the C-H activation.

Table 2: Key Steps in a Generic Rh(III)-Catalyzed C-H Annulation

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Catalyst Activation & Coordination | Active Cp*Rh(III) complex coordinated to aniline |

| 2 | C-H Activation (CMD) | Six-membered rhodacycle |

| 3 | Coupling Partner Insertion | Expanded rhodacycle intermediate |

| 4 | Tautomerization & Annulation | Indoline precursor |

Advanced Spectroscopic and Structural Elucidation of Fluorinated Anilines

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis is crucial for the unambiguous structural confirmation of organic molecules. However, specific ¹H, ¹³C, and ¹⁹F NMR data for 2-fluoro-N-methyl-6-(trifluoromethyl)aniline could not be located.

Detailed ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Confirmation

Without experimental spectra, a detailed analysis of chemical shifts, coupling constants, and signal multiplicities for this compound cannot be performed. Such data would be essential to confirm the connectivity and chemical environment of each atom within the molecule.

Application of ¹⁹F NMR as a Mechanistic Probe

The trifluoromethyl group and the fluorine substituent make ¹⁹F NMR a powerful tool for studying this compound. Changes in the ¹⁹F chemical shifts could provide insights into reaction mechanisms and electronic effects. However, no studies applying this technique to this compound were found.

Conformational Analysis via NMR

The ortho-substituents on the aniline (B41778) ring are likely to influence the molecule's conformation, particularly the rotation around the C-N bond. NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be invaluable for elucidating the preferred spatial arrangement of the substituents. This information remains undetermined in the absence of specific studies. Theoretical investigations on ortho-substituted anilines suggest that steric and electronic effects play a significant role in determining the amine group's configuration.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has not been reported in crystallographic databases. X-ray crystallography would provide precise information on its molecular geometry and intermolecular interactions in the crystalline state.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Definitive values for bond lengths, bond angles, and dihedral angles are not available. For related fluorinated anilines, studies have shown that fluorine substitution can influence the geometry of the benzene (B151609) ring and the attached functional groups.

Intermolecular Interactions and Crystal Packing Motifs

The nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, dictates the crystal packing. The presence of N-H and C-F groups suggests the potential for N-H···F or other non-covalent interactions, which are significant in the crystal engineering of fluorinated molecules. Analysis of related structures indicates that fluorine substituents can act as competitive hydrogen and halogen bond acceptors. However, without a determined crystal structure for the title compound, its specific packing motifs remain unknown.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups within a molecule. For this compound, these methods provide critical insights into the molecular structure by identifying the characteristic vibrational modes of its constituent bonds. While direct spectroscopic data for this specific compound is not extensively published, a detailed analysis can be constructed by examining structurally related molecules.

Research into analogous compounds, such as various fluorinated, N-methylated, and trifluoromethylated anilines, offers a solid foundation for predicting and interpreting the vibrational spectrum of this compound. The electronic effects of the fluorine and trifluoromethyl substituents, along with the N-methyl group, influence the vibrational frequencies of the aniline backbone and its functional groups in predictable ways.

Detailed Research Findings

The analysis of the vibrational spectra of substituted anilines allows for the assignment of specific absorption bands to the stretching and bending modes of different functional groups. For this compound, the key functional groups of interest are the N-H group of the secondary amine, the C-F bonds of the fluoro and trifluoromethyl groups, the C-N bond, and the aromatic ring.

N-H and C-H Vibrations: The N-H stretching vibration in secondary amines like N-methylaniline typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. researchgate.netchegg.com The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching of the methyl group is anticipated between 2800 and 3000 cm⁻¹.

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group is known for its strong, characteristic absorption bands in the IR spectrum. The symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group are typically observed in the 1100-1400 cm⁻¹ region. Studies on 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266) provide reference points for these assignments. researchgate.net

Aromatic Ring and C-N Vibrations: The C=C stretching vibrations within the aromatic ring generally produce a series of bands in the 1450-1650 cm⁻¹ region. The C-N stretching vibration for aromatic amines is typically found in the 1250-1350 cm⁻¹ range.

C-F Stretching Vibration: The C-F stretching vibration of the fluorine atom attached to the aromatic ring is expected to appear as a strong band in the 1200-1300 cm⁻¹ region.

The following data tables summarize the expected vibrational frequencies for the key functional groups of this compound, based on data from related compounds.

Interactive Data Tables

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | C-H (Methyl) | 2800 - 3000 | Medium to Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1650 | Medium to Strong |

| CF₃ Asymmetric Stretch | Trifluoromethyl | ~1315 | Strong |

| CF₃ Symmetric Stretch | Trifluoromethyl | ~1140 | Strong |

| C-F Stretch | Fluoro Aromatic | 1200 - 1300 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium to Strong |

Table 2: Predicted Raman Scattering Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | C-H (Aromatic) | 3000 - 3100 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

| CF₃ Symmetric Stretch | Trifluoromethyl | ~1140 | Medium |

| C-F Stretch | Fluoro Aromatic | 1200 - 1300 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases.

Geometric Parameter Optimization and Comparison with Experimental Data

In a typical study, the geometry of the molecule would be optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy arrangement of the atoms in the molecule. The resulting bond lengths, bond angles, and dihedral angles would then be compiled into a table. These theoretical values are often compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model.

Table 1: Hypothetical Optimized Geometric Parameters (Bond Lengths in Å, Bond Angles in °) for 2-fluoro-N-methyl-6-(trifluoromethyl)aniline No published data is available for this specific compound. The table below is a template for how such data would be presented.

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |

|---|---|---|

| C1-C2 Bond Length | Data not available | Data not available |

| C-F Bond Length | Data not available | Data not available |

| N-CH3 Bond Length | Data not available | Data not available |

| C-CF3 Bond Length | Data not available | Data not available |

| C-N-C Bond Angle | Data not available | Data not available |

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Charge distribution analysis, often visualized with a molecular electrostatic potential (MEP) map, identifies the electron-rich and electron-poor regions of a molecule, which are key to predicting intermolecular interactions.

Table 2: Hypothetical Electronic Properties of this compound No published data is available for this specific compound. The table below is a template for how such data would be presented.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability

NBO analysis examines the interactions between filled and vacant orbitals to understand hyperconjugation, which contributes to molecular stability. It quantifies the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. The stabilization energy (E(2)) associated with these interactions is calculated to assess their significance.

Table 3: Hypothetical NBO Analysis - Key Hyperconjugative Interactions and Stabilization Energies (E(2)) No published data is available for this specific compound. The table below is a template for how such data would be presented.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Computational Mechanistic Elucidation

Computational methods are also used to explore the mechanisms of chemical reactions involving the target molecule. This involves mapping the potential energy surface of the reaction.

Transition State Characterization and Reaction Pathway Analysis

For a given reaction, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the geometry and vibrational frequencies of the TS confirms that it connects the reactants and products. The intrinsic reaction coordinate (IRC) is then calculated to trace the reaction pathway from the TS down to the reactants and products, confirming the proposed mechanism.

Energetic Profiles of Key Reaction Steps

Table 4: Hypothetical Energetic Profile for a Reaction Involving this compound No published data is available for this specific compound. The table below is a template for how such data would be presented.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | Data not available |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

Prediction of Spectroscopic Parameters and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to calculate vibrational and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data for validation.

Research on analogous compounds, such as 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266), demonstrates the utility of these predictive methods. researchgate.net In such studies, theoretical calculations are typically performed using specific functionals, like B3LYP or B3PW91, combined with basis sets such as 6-31G** or the more extensive 6-311++G**. researchgate.net These calculations yield predicted frequencies for infrared (FTIR) and Raman (FT-Raman) spectroscopy. The calculated values are often scaled to correct for systematic errors inherent in the theoretical models, leading to a strong correlation between predicted and experimentally observed vibrational modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions are crucial for assigning the signals in experimentally recorded NMR spectra to specific atoms within the molecule. The agreement between the calculated and observed spectroscopic data serves to validate the computed molecular structure and electronic properties. researchgate.netnih.gov

Table 1: Representative Comparison of Predicted vs. Experimental Spectroscopic Data for Substituted Anilines Note: This table is illustrative, based on methodologies applied to analogous compounds, as specific experimental data for this compound was not available in the provided sources.

Role of Fluorine and Trifluoromethyl Groups in Molecular Properties

The fluorine atom and the trifluoromethyl (-CF₃) group are critical substituents in medicinal chemistry and materials science due to their unique electronic and steric properties. mdpi.combohrium.com The high electronegativity of fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent, which can significantly alter a molecule's properties. mdpi.comresearchgate.net Unlike a simple fluorine atom, the -CF₃ group also introduces considerable steric bulk. nih.gov These groups influence molecular conformation, stability, and reactivity. mdpi.comnih.gov

The substituents on the aniline (B41778) ring in this compound dictate its preferred three-dimensional structure. The presence of bulky groups like fluorine and trifluoromethyl at the ortho positions (positions 2 and 6) relative to the amino group forces a non-planar conformation. This steric hindrance affects the orientation of the N-methyl group and can influence the planarity of the entire molecule. acs.org

Computational studies on related substituted aromatic compounds, such as fluoro- and trifluoromethyl-acetophenones, show that the interplay between steric repulsion and electronic interactions determines the most stable conformer. researchgate.netrsc.org For this compound, theoretical calculations would be necessary to determine the precise torsional angles and the energy barriers between different rotational isomers.

Table 2: Illustrative Conformational and Dipole Moment Data for Substituted Benzenes Note: This table presents hypothetical data for the target compound based on principles from studies on analogous molecules to illustrate the impact of substituents.

Molecular Electrostatic Potential (MESP) maps are valuable computational tools that illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In an MESP map, areas of negative potential are typically colored red, indicating regions prone to electrophilic attack, while areas of positive potential are colored blue, indicating sites susceptible to nucleophilic attack. researchgate.net

For this compound, the MESP would show significant negative potential localized on the highly electronegative fluorine atom and around the nitrogen atom's lone pair of electrons. nih.gov Conversely, the hydrogen atom on the amine group and regions of the aromatic ring, influenced by the strong electron-withdrawing effects of the -CF₃ and -F groups, would exhibit positive electrostatic potential.

Quantum chemical calculations also provide global reactivity descriptors, which quantify the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A small HOMO-LUMO energy gap generally signifies higher chemical reactivity and lower kinetic stability. researchgate.net

Table 3: Key Quantum Chemical Reactivity Descriptors Note: The values are representative and intended to explain the concepts. They are derived from computational methodologies applied to similar aromatic compounds.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline and its derivatives. Key areas of investigation will include:

Green Chemistry Approaches: Current synthetic methods for fluorinated anilines often rely on harsh reagents and organic solvents. Future methodologies are expected to incorporate principles of green chemistry, such as the use of water as a solvent, development of eco-friendly fluorinating agents, and employment of catalytic systems that minimize waste and energy consumption. nih.govdigitellinc.comsciencedaily.com The development of continuous-flow processes could also offer safer and more scalable production methods. rsc.org

Late-Stage Functionalization: The ability to introduce the fluoro, methyl, and trifluoromethyl groups at a late stage in a synthetic sequence is highly desirable. This would allow for the rapid generation of diverse analogs for screening in various applications. Research into novel C-H activation and cross-coupling methodologies will be crucial in this regard.

Novel Fluorination and Trifluoromethylation Reagents: The development of new, safer, and more selective reagents for the introduction of fluorine and trifluoromethyl groups is an ongoing area of research. acs.orgnih.gov Future work may focus on electrophilic or nucleophilic sources that are more amenable to complex molecule synthesis and offer improved functional group tolerance.

| Strategy | Description | Potential Advantages |

|---|---|---|

| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Improved safety, scalability, and reaction control. |

| Biocatalysis | Use of enzymes to catalyze specific steps. | High selectivity, mild reaction conditions, and reduced environmental impact. |

| Aqueous Synthesis | Utilizing water as the primary solvent. | Reduced use of volatile organic compounds (VOCs) and improved safety. digitellinc.com |

Exploration of Undiscovered Reactivity Modes

The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity. Future research in this area could uncover new transformations and applications:

Directed C-H Functionalization: The N-methyl and fluorine substituents could act as directing groups for the selective functionalization of the aromatic ring. Exploring this potential could lead to the efficient synthesis of highly substituted aniline (B41778) derivatives.

Novel Heterocycle Synthesis: Anilines are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles. nih.gov The specific substitution pattern of this compound could be exploited to create novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Catalyst and Ligand Development: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can modulate the electronic properties of the aniline nitrogen. This could make the molecule or its derivatives interesting candidates as ligands for transition metal catalysis or as organocatalysts themselves.

Advanced Computational Studies for Predictive Design

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. nih.govacs.orgemerginginvestigators.org Future computational studies on this compound will be instrumental in guiding experimental work:

Conformational Analysis: The steric hindrance caused by the ortho substituents will significantly influence the molecule's preferred conformation. Detailed computational analysis can provide insights into the rotational barriers and the population of different conformers, which is crucial for understanding its interactions with biological targets or its performance in materials.

Reactivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of various transformations. researchgate.net This can accelerate the discovery of new reactions and optimize existing ones.

Design of Functional Molecules: By understanding the structure-property relationships through computational modeling, it will be possible to design new molecules based on the this compound scaffold with specific desired properties, such as enhanced binding affinity to a biological target or improved electronic properties for materials applications. researchgate.net

| Parameter | Computational Method | Potential Insights |

|---|---|---|

| Molecular Geometry and Conformation | DFT, Molecular Mechanics | Understanding steric effects and intramolecular interactions. |

| Electronic Properties (HOMO/LUMO, Electrostatic Potential) | DFT, TD-DFT | Predicting reactivity and intermolecular interactions. researchgate.net |

| Reaction Mechanisms | DFT (Transition State Searching) | Elucidating reaction pathways and predicting product distributions. |

Integration into Emerging Areas of Chemical Research

The unique properties conferred by the fluorine and trifluoromethyl groups make this compound a valuable building block for several cutting-edge research areas:

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.net This aniline derivative could serve as a key intermediate for the synthesis of novel drug candidates targeting a range of diseases. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability. mdpi.com

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides to improve their efficacy and environmental persistence.

Materials Science: The strong C-F bond and the electron-withdrawing nature of the substituents can impart desirable properties to polymers and other materials, such as thermal stability, chemical resistance, and specific electronic characteristics. This makes the compound a potential monomer or precursor for high-performance materials.

Chemical Biology: The fluorine atom can be used as a sensitive probe for 19F NMR studies to investigate molecular interactions and biological processes. Incorporating this aniline into biologically active molecules could enable detailed mechanistic studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-N-methyl-6-(trifluoromethyl)aniline, and how can reaction conditions be fine-tuned to improve yield?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly employed for introducing the N-methyl group. Key parameters include:

- Catalyst system : Tetrakis(triphenylphosphine)palladium(0) in DMF under nitrogen .

- Temperature : Reactions typically proceed at 80–100°C for 18–24 hours .

- Purification : Use C18 reverse-phase chromatography with acetonitrile-water gradients (0.03% formic acid) to isolate the product .

- Yield Optimization : Pre-activation of intermediates (e.g., brominated precursors) and stoichiometric control of zinc dicyanide improve efficiency .

Q. How can spectroscopic techniques (FTIR, NMR, Raman) be used to confirm the structure of this compound?

- FTIR : Identify characteristic peaks for C-F (1100–1200 cm⁻¹) and NH/CH stretching (3300–3400 cm⁻¹). Compare with B3LYP/6-311++G** quantum calculations for vibrational assignments .

- NMR :

- ¹H NMR : Look for splitting patterns from fluorine coupling (e.g., aromatic protons adjacent to -CF₃ show distinct multiplicity).

- ¹³C NMR : Confirm trifluoromethyl (CF₃) signals at ~125 ppm (q, J = 35–40 Hz) .

Q. What safety protocols are critical when handling fluorinated anilines like this compound?

- PPE : Use nitrile gloves, chemical-resistant goggles, and lab coats. Avoid inhalation; work in a fume hood .

- First Aid : For ingestion, do not induce vomiting; administer activated charcoal and seek immediate medical attention .

- Storage : Store at -20°C (powder) or -80°C (solution), with aliquots to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro substituents influence regioselectivity in further functionalization (e.g., electrophilic substitution)?

- Mechanistic Insight :

- The -CF₃ group is a strong electron-withdrawing meta-director, while -F is a weaker ortho/para-director. Competitive directing effects can lead to mixed regiochemistry.

- Case Study : In nitration reactions, meta-substitution dominates due to -CF₃’s stronger electron withdrawal, overriding fluorine’s para-directing tendency .

- Experimental Validation : Use X-ray crystallography or NOESY NMR to confirm regiochemical outcomes .

Q. What computational methods (e.g., DFT) are suitable for predicting the compound’s reactivity in catalytic systems?

- DFT Workflow :

- Geometry Optimization : B3LYP/6-31G** basis set to model ground-state structures.

- Frontier Orbital Analysis : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For example, the amino group’s lone pair (HOMO) drives nucleophilic attacks .

- Solvent Effects : Include PCM models for DMF or THF to simulate reaction environments .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. nucleic acid binding) be resolved for this compound?

- Hypothesis Testing :

- Structural Analogs : Compare with N-butyl-2-(trifluoromethyl)purin-6-amine, which binds nucleic acids via purine mimicry. The absence of a purine core in this compound suggests alternative targets (e.g., kinases) .

- Assay Design : Use SPR (surface plasmon resonance) to measure binding affinity for enzymes vs. DNA/RNA .

- Data Reconciliation : Control for solvent effects (e.g., DMSO concentration) and confirm compound stability via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.